2-[Benzyl(methyl)amino]propanoic acid
Overview
Description
2-[Benzyl(methyl)amino]propanoic acid is a chemical compound with the CAS Number: 101692-94-8 . It has a molecular weight of 193.25 . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound has a melting point of 170-171°C . It is stored at room temperature and is typically in the form of a powder .Scientific Research Applications
Synthesis and Development in Pharmacology
- Synthesis in Drug Development: The compound has been synthesized as part of the development of potent PPARγ agonists, which are relevant in diabetes and lipid metabolism disorders. For instance, N-(2-benzoylphenyl)-L-tyrosine derivatives, structurally similar to 2-[Benzyl(methyl)amino]propanoic acid, have shown potent antihyperglycemic and antihyperlipidemic activities in rodent models of type 2 diabetes (Henke et al., 1998).
Applications in Analytical Chemistry
- Fluorescence Derivatisation in Bioassays: 3-(Naphthalen-1-ylamino)propanoic acid, structurally related to the compound , has been used for fluorescence derivatization of amino acids, enhancing their visibility in bioassays (Frade et al., 2007).
Applications in Material Science
- Modification of Hydrogels in Medical Applications: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, structurally akin to this compound. These modified polymers exhibited increased thermal stability and showed promising antibacterial and antifungal activities, suitable for medical applications (Aly & El-Mohdy, 2015).
Applications in Organic Synthesis
- Enantioseparation in Organic Chemistry: Studies have been conducted on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, closely related to this compound, which is crucial in the synthesis of chiral compounds (Jin et al., 2020).
Applications in Nuclear Medicine
- Radiopharmaceutical Production: Compounds similar to this compound have been used in the automated synthesis of radiopharmaceuticals for PET imaging, such as [11C]CS1P1, indicating its potential in the field of nuclear medicine and diagnostic imaging (Luo et al., 2019).
Safety and Hazards
The safety information for 2-[Benzyl(methyl)amino]propanoic acid indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements suggest keeping away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[Benzyl(methyl)amino]propanoic acid may also interact with various biological targets.
Mode of Action
Benzylic compounds are known to react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities . This suggests that this compound may also have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJHUOTUSORYPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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